molecular formula C6H4F3N3 B14188647 4-Imino-5-methidyl-2-trifluoromethylpyrimidine CAS No. 921227-53-4

4-Imino-5-methidyl-2-trifluoromethylpyrimidine

Cat. No.: B14188647
CAS No.: 921227-53-4
M. Wt: 175.11 g/mol
InChI Key: YKFRUALXTUDSBW-UHFFFAOYSA-N
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Description

4-Imino-5-methidyl-2-trifluoromethylpyrimidine is a small molecule belonging to the class of organic compounds known as hydropyrimidines. These compounds contain a hydrogenated pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The presence of trifluoromethyl and imino groups in its structure imparts unique chemical properties, making it a subject of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Imino-5-methidyl-2-trifluoromethylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-5-(beta-hydroxyethyl)thiazole monophosphate with 2-methyl-4-amino-5-hydroxymethyl pyrimidine pyrophosphate . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Imino-5-methidyl-2-trifluoromethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-Imino-5-methidyl-2-trifluoromethylpyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Imino-5-methidyl-2-trifluoromethylpyrimidine involves its interaction with specific molecular targets. For instance, it targets thiamine-phosphate synthase, inhibiting its activity and thereby affecting the biosynthesis of thiamine (vitamin B1) in certain bacteria . This inhibition can lead to antimicrobial effects, making it a potential candidate for antibiotic development.

Comparison with Similar Compounds

Uniqueness: 4-Imino-5-methidyl-2-trifluoromethylpyrimidine is unique due to the presence of both imino and trifluoromethyl groups, which confer specific reactivity and biological activity. Its ability to inhibit thiamine-phosphate synthase distinguishes it from other similar compounds, highlighting its potential in antimicrobial research .

Properties

CAS No.

921227-53-4

Molecular Formula

C6H4F3N3

Molecular Weight

175.11 g/mol

IUPAC Name

5-methylidene-2-(trifluoromethyl)pyrimidin-4-imine

InChI

InChI=1S/C6H4F3N3/c1-3-2-11-5(6(7,8)9)12-4(3)10/h2,10H,1H2

InChI Key

YKFRUALXTUDSBW-UHFFFAOYSA-N

Canonical SMILES

C=C1C=NC(=NC1=N)C(F)(F)F

Origin of Product

United States

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